molecular formula C16H10ClN3O4 B3885332 N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide

Cat. No.: B3885332
M. Wt: 343.72 g/mol
InChI Key: HOWVLMKWCPKFRE-GIJQJNRQSA-N
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Description

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a nitrophenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 1-benzofuran-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate, acidic or basic medium

    Substitution: Amines or thiols, organic solvents, elevated temperatures

Major Products Formed

    Reduction: Formation of amino derivatives

    Oxidation: Formation of oxides

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group and the benzofuran ring are likely involved in the compound’s interaction with its molecular targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroethyl)-N-nitrosourea: Known for its anticancer activity and mechanism involving DNA alkylation.

    N-(2-chloroethyl)-N-nitrosoureas: Used in the treatment of brain tumors and leukemia.

Uniqueness

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-13-6-5-12(20(22)23)7-11(13)9-18-19-16(21)15-8-10-3-1-2-4-14(10)24-15/h1-9H,(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWVLMKWCPKFRE-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide

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